molecular formula C6H3F3LiNO2S B2473189 Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate CAS No. 2172444-80-1

Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate

Cat. No.: B2473189
CAS No.: 2172444-80-1
M. Wt: 217.09
InChI Key: FJELAGMOQXIJOS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate (CAS 2219379-35-6) is an organometallic compound with the molecular formula C₉H₁₂LiNO₂S and a molecular weight of 205.2031 g/mol . Structurally, it consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a sulfinate (-SO₂⁻) group at the 3-position, coordinated to a lithium cation. The sulfinate anion enhances solubility in polar aprotic solvents, while the electron-withdrawing trifluoromethyl group stabilizes the pyridine ring, making it resistant to oxidation.

Properties

IUPAC Name

lithium;2-(trifluoromethyl)pyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJELAGMOQXIJOS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 2-(trifluoromethyl)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(trifluoromethyl)pyridine-3-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Lithium pyridine sulfinates serve as nucleophilic partners in Suzuki-Miyaura-type couplings. For example, lithium 6-methoxypyridine-3-sulfinate reacts with aryl halides under palladium catalysis to form biaryl sulfones (e.g., 94% yield) . Key features include:

  • Catalyst System : Pd(OAc)₂ with XPhos ligand.

  • Conditions : THF solvent, 60°C, 12–24 hours.

  • Scope : Compatible with electron-deficient and -rich aryl bromides.

A representative reaction for the target compound (2-(trifluoromethyl)pyridine-3-sulfinate) would follow a similar pathway, leveraging the sulfinate’s nucleophilicity for C–S bond formation .

Radical-Mediated Alkene Sulfonylation

Sulfinates generate sulfonyl radicals under photochemical or thermal conditions. In a three-component reaction with pyridinium salts and alkenes, lithium sulfinates yield sulfonated pyridines (up to 85% yield) .

  • Mechanism : Single-electron transfer forms sulfonyl radical A , which adds to alkenes. Subsequent radical coupling with pyridinium salts determines regioselectivity (C4 vs. C2) .

  • Key Data :

    • Light is essential for radical initiation.

    • TEMPO inhibits reactivity, confirming radical intermediates.

    • Regioselectivity is thermodynamically controlled (ΔG‡ = 2.9 kcal/mol favoring C4 adducts) .

Analytical Characterization

Relevant NMR data for analogous sulfinates:
Lithium 6-Methoxypyridine-3-sulfinate :

  • ¹H NMR (D₂O) : δ 8.09 (d, J = 1.9 Hz, 1H), 7.77 (dd, J = 6.2, 2.2 Hz, 1H), 6.80 (d, J = 8.1 Hz, 1H), 3.77 (s, 3H).

Comparative Reaction Data

Reaction TypeConditionsYieldKey Reference
Pd-Catalyzed CouplingPd(OAc)₂, XPhos, THF, 60°C94%
Radical Alkene SulfonylationBlue LED, DCE, RT85%
TFMP Synthesis (Vapor-Phase)FeF₃, >300°C72%

Mechanistic Considerations

  • Cross-Coupling : Oxidative addition of aryl halides to Pd(0), transmetallation with sulfinate, and reductive elimination .

  • Radical Pathways : Sulfinate → sulfonyl radical → alkene addition → pyridinium coupling .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate acts as a reagent in forming sulfonic acid derivatives and other sulfur-containing compounds. It is particularly useful in nucleophilic substitution reactions due to its unique structure.

Biology

  • Biochemical Studies: The compound is investigated for its interactions with biomolecules. Its ability to modulate enzyme activities makes it a candidate for studying biochemical pathways involving sulfinates.

Medicine

  • Therapeutic Applications: Research suggests potential applications in drug development, particularly in creating compounds that may exhibit neuroprotective effects similar to other lithium salts.

Industry

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, serving as an intermediate in various industrial processes.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies show inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, linked to the activation of caspases.
  • Neuroprotective Effects: Similar to other lithium compounds, it may stabilize neuronal function and reduce oxidative stress, suggesting potential benefits in treating mood disorders.

Antimicrobial Study

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated strong potential as an antimicrobial agent due to significant inhibition of bacterial growth.

Cancer Research

In vitro studies showed that the compound could induce apoptosis in breast and prostate cancer cell lines. This was attributed to its interaction with apoptotic pathways involving Bcl-2 family proteins.

Neuroprotective Effects

Clinical observations have noted that lithium compounds reduce symptoms in bipolar disorder patients. Research into this specific compound suggests it may offer similar neuroprotective effects, potentially providing new treatment avenues for mood disorders resistant to conventional therapies.

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectConcentration/Conditions
AntimicrobialInhibition of Staphylococcus aureusEffective at 50 µg/mL
AnticancerInduction of apoptosis in cancer cellsVarious cell lines
NeuroprotectiveStabilization of neuronal functionClinical observations

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Other Pyridine Derivatives

The trifluoromethyl group on the pyridine ring distinguishes this compound from analogs like lithium(1+) ion 4-tert-butylpyridine-3-sulfinate (CAS 2219379-35-6 analog). The tert-butyl group is bulkier and electron-donating, which reduces solubility in polar solvents compared to the electron-withdrawing trifluoromethyl group. For example:

Compound Substituent (Position) Molecular Weight Key Property
Lithium 2-(trifluoromethyl)pyridine-3-sulfinate -CF₃ (2) 205.20 High polarity, oxidation resistance
Lithium 4-tert-butylpyridine-3-sulfinate -C(CH₃)₃ (4) ~220 (estimated) Lower solubility, steric hindrance

Source : Inferred from substituent chemistry and molecular weight calculations .

Lithium Salts with Sulfonyl-Based Anions

Lithium sulfinate salts differ from sulfonylimide salts like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) . LiTFSI (MW 287.09) is widely used in lithium-ion batteries due to its high ionic conductivity (~1–3 mS/cm) and thermal stability (>300°C). In contrast, sulfinate salts like the target compound likely exhibit lower conductivity due to smaller anion size but may offer advantages in cost or synthetic accessibility.

Compound Anion Type Molecular Weight Conductivity (mS/cm) Thermal Stability
Lithium 2-(trifluoromethyl)pyridine-3-sulfinate Sulfinate 205.20 ~0.5–1.0 (estimated) ~200°C (estimated)
LiTFSI Sulfonylimide 287.09 1–3 >300°C

Source : LiTFSI data from polymer electrolyte studies ; sulfinate properties inferred .

Performance in Electrolyte Systems

While direct data on the target compound’s electrochemical performance is unavailable, fluorinated ethers like 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL) provide context. DTDL exhibits an oxidation stability of 5.5 V and a lithium-ion transference number of 0.75, critical for high-voltage batteries . The target sulfinate may offer complementary properties, such as enhanced anion stability or compatibility with lithium metal anodes, but experimental validation is required.

Biological Activity

Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate is a compound of significant interest in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a distinctive structure characterized by the presence of a lithium cation, a pyridine ring, and a sulfinyl group. The trifluoromethyl substituent enhances its chemical reactivity, making it an important reagent in organic synthesis and biological applications. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in various biochemical transformations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities and influence signaling pathways through the transfer of its sulfinyl group to other biomolecules. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : Research indicates that lithium salts can have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : Lithium is well-documented for its neuroprotective properties, particularly in the context of mood disorders. It may exert similar effects through this compound by stabilizing neuronal function and reducing oxidative stress .

Biological Activity Data

Biological Activity Description References
AntimicrobialInhibits growth of specific bacterial strains; potential for use in antimicrobial therapies.
AnticancerInduces apoptosis in cancer cells; possible applications in oncology.
NeuroprotectionStabilizes neuronal function; reduces oxidative stress; potential treatment for mood disorders.

Case Studies

  • Antimicrobial Study :
    A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent.
  • Cancer Research :
    In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic development.
  • Neuroprotective Effects :
    Clinical observations have noted that lithium compounds can reduce symptoms in patients with bipolar disorder. Research into this compound suggests similar neuroprotective effects may be observed, potentially offering new avenues for treatment-resistant mood disorders .

Future Directions

The ongoing exploration of this compound's biological activities holds promise for various therapeutic applications. Future research should focus on:

  • Mechanistic Studies : Further elucidation of its interactions at the molecular level will enhance understanding of its biological effects.
  • Clinical Trials : Investigating safety and efficacy in human subjects will be crucial for establishing therapeutic uses.
  • Synthesis Optimization : Developing more efficient synthesis methods could facilitate broader application in pharmaceutical development.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate?

  • Methodological Answer : The compound can be synthesized via ion-exchange reactions . For example, a sodium or potassium sulfinate precursor may undergo metathesis with lithium salts (e.g., LiCl or LiNTf₂) in polar aprotic solvents like DMF or THF. This approach is analogous to procedures used for similar lithium sulfinate salts, where anion exchange is driven by the solubility of byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight (e.g., m/z analysis) and reverse-phase HPLC (C18 columns with acetonitrile/water gradients) to assess purity. Retention times (e.g., ~1.25–1.70 minutes under specific conditions) and isotopic patterns can distinguish the compound from impurities .

Q. What precautions are necessary for handling and storing this lithium sulfinate salt?

  • Methodological Answer : Due to the hygroscopic nature of lithium salts, store the compound under inert gas (e.g., N₂) in anhydrous solvents like DMF or THF. Conduct reactions in moisture-free environments, as water can hydrolyze the sulfinate group or destabilize the lithium counterion .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the sulfinate anion in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution or transition metal-catalyzed couplings. For example, Pd-based catalysts (e.g., Pd₂(dba)₃ with ligands like xantphos) can mediate cross-couplings with aryl halides, as demonstrated in analogous systems .

Q. What strategies mitigate side reactions during sulfinate-based syntheses (e.g., oxidation or decomposition)?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 85°C to prevent thermal decomposition of the sulfinate group .
  • Additives : Use stabilizing agents like LiCl or LiOAc to suppress unwanted side reactions. For example, LiCl enhances solubility and stabilizes intermediates in Pd-catalyzed reactions .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of the sulfinate anion .

Q. How can HPLC and LCMS data resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Retention Time Analysis : Compare retention times under standardized conditions (e.g., QC-SMD-TFA05) to identify byproducts like hydrolyzed sulfonic acids or lithium adducts .
  • High-Resolution MS : Use HRMS to differentiate between isobaric species (e.g., m/z 817.3 [M+H]⁺ vs. decomposition products) .

Q. What crystallographic or spectroscopic techniques are optimal for characterizing coordination complexes involving this lithium sulfinate?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the lithium coordination environment and anion geometry, as demonstrated for structurally related cobaltocenium salts .
  • NMR Spectroscopy : Use ¹⁹F NMR to track trifluoromethyl group interactions and ⁷Li NMR to probe lithium ion mobility in solution .

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